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Compound of Interest

Compound Name: Bakkenolide Db

Cat. No.: B15594880

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure elucidation of
Bakkenolide Db, a sesquiterpenoid lactone isolated from the roots of Petasites formosanus.
This document details the spectroscopic and chemical methods employed to determine its
molecular formula, planar structure, and stereochemistry, presenting the data in a clear and
accessible format for researchers in natural product chemistry and drug discovery.

Executive Summary

Bakkenolide Db, a member of the bakkenolide class of sesquiterpenoids, has been isolated
from Petasites formosanus. Its chemical structure was rigorously established through a
combination of mass spectrometry, extensive one- and two-dimensional nuclear magnetic
resonance (NMR) spectroscopy, and circular dichroism. The molecular formula was determined
to be C21H2807S. The structure features a characteristic bakkenolide skeleton with an acetoxy
group and a cis-3-methylsulfinylacryloyloxy moiety. The elucidation of its intricate
stereochemistry was accomplished through Nuclear Overhauser Effect (NOE) experiments and
analysis of its chiroptical properties. While the complete quantitative NMR data is not fully
available in the primary literature, this guide compiles and presents the key spectroscopic
evidence that was instrumental in its structural determination. Furthermore, this guide explores
potential biological signaling pathways, drawing parallels with the known activities of
structurally related bakkenolides.
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Spectroscopic Data and Structure Determination

The elucidation of Bakkenolide Db's structure relied on a multi-faceted spectroscopic
approach. High-resolution electron impact mass spectrometry (HR-EI-MS) was pivotal in
establishing the molecular formula. Extensive NMR studies, including *H NMR, 13C NMR,
Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC),
Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect
Spectroscopy (NOESY), were employed to piece together the connectivity and stereochemistry
of the molecule.

Mass Spectrometry

High-resolution mass spectrometry provided the exact mass of Bakkenolide Db, which was
used to determine its molecular formula.
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HR-MS El [Data not available] C21H2807S

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, tabulated set of *H and 13C NMR data with coupling constants is not
available in the primary literature, the key spectral features that led to the structure elucidation
are summarized below.

Key *H NMR Spectral Data: The *H NMR spectrum of Bakkenolide Db showed characteristic
signals for two ester side chains attached to the bakkenolide core.[1]
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Chemical Shift (8)

Functional Group Multiplicity Key Protons
Ppm

Acetoxy group 2.00 singlet -OCOCHs

cis-3-

methylsulfinylacryloylo  2.84 singlet -SOCHs

Xy group

6.01 doublet (J = 10.3 Hz) -OCOCH=CHSOCHs

6.98 doublet (J = 10.3 Hz) -OCOCH=CHSOCHs

Key 2D NMR Correlations: The positions of the acetoxy and the cis-3-methylsulfinylacryloyloxy
groups were determined using HMBC experiments.[1]

 An HMBC correlation was observed between the carbonyl carbon of the acetoxy group (o
169.5, C-1') and the proton at C-9 (4 5.76), confirming the attachment of the acetoxy group
at the C-9 position.

e The cis-3-methylsulfinylacryloyloxy group was consequently placed at the C-1 position.

Stereochemistry Determination: The relative stereochemistry of the substituents on the
bakkenolide skeleton was determined by NOESY experiments.

e A Nuclear Overhauser Effect (NOE) was observed between the proton at C-1 and the
protons at C-10 and C-15, indicating an a-orientation for the substituent at C-1.

* An NOE between the proton at C-9 and the proton at C-4 suggested a [3-orientation for the
substituent at C-9.

Circular Dichroism (CD) Spectroscopy

The absolute configuration of the sulfoxide group in the cis-3-methylsulfinylacryloyloxy moiety
was determined by circular dichroism. Bakkenolide Db exhibited a positive Cotton effect at
291 nm (Ae +11.39), which is characteristic of an R configuration at the sulfur atom.

Experimental Protocols
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While a detailed, step-by-step protocol for the isolation of Bakkenolide Db is not explicitly

provided in the primary literature, a general procedure for the isolation of bakkenolides from
Petasites species can be outlined as follows.

General Isolation and Purification Workflow
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Pure Bakkenolide Db
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Complete Structure of Bakkenolide Db
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/10400491/
https://pubmed.ncbi.nlm.nih.gov/10400491/
https://www.benchchem.com/product/b15594880#bakkenolide-db-chemical-structure-elucidation
https://www.benchchem.com/product/b15594880#bakkenolide-db-chemical-structure-elucidation
https://www.benchchem.com/product/b15594880#bakkenolide-db-chemical-structure-elucidation
https://www.benchchem.com/product/b15594880#bakkenolide-db-chemical-structure-elucidation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15594880?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594880?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

